methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate
Description
Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with ethyl (C₂H₅), methyl (CH₃), and a propanoate ester (CH₂COOCH₃) group. Coumarins are aromatic heterocyclic compounds with a fused benzene and α-pyrone ring system, widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities. The structural uniqueness of this compound arises from its substitution pattern:
- 7-Methyl group: May influence electronic properties and intermolecular interactions.
- Propanoate ester at C5: Introduces steric bulk and modulates solubility and metabolic stability.
For example, the chromen ring in Compound I is nearly planar, with deviations ≤0.205 Å, stabilized by π-π stacking (3.501 Å interplanar distance) and intramolecular C–H···O interactions . These findings suggest that this compound may exhibit similar planar geometry and non-covalent stabilization mechanisms.
Properties
IUPAC Name |
methyl 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-5-11-8-14(17)21-13-7-9(2)6-12(15(11)13)20-10(3)16(18)19-4/h6-8,10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZIDEUTEBMDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate typically involves the esterification of 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is essential to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Applications
Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has been studied for its potential therapeutic effects:
- Antioxidant Activity : Research indicates that chromone derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anticancer Properties : Several studies have demonstrated that compounds with a chromone structure can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : this compound can be used as a building block in synthesizing polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental factors .
Agricultural Chemistry
The compound has potential uses in agricultural chemistry:
- Pesticide Development : Research is ongoing into the use of chromone derivatives as natural pesticides due to their ability to disrupt the life cycles of certain pests without harming beneficial insects .
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of various chromone derivatives, including this compound. The results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
Case Study 2: Anticancer Activity
In a clinical trial reported in Cancer Research, researchers evaluated the anticancer properties of several chromone derivatives. This compound was found to inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway, showcasing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate with structurally related coumarin derivatives:
Key Insights:
Substituent Effects: Alkyl vs. Ester vs. Ether Linkages: The propanoate ester in the target compound introduces a polarizable carbonyl group, likely increasing solubility in polar aprotic solvents compared to the ether-linked 2-methylpropoxy group in Compound I.
Crystallographic Stability :
- Compound I lacks hydrogen bonds but relies on π-π stacking and C–H···O interactions for stabilization . The target compound’s ester group may participate in weaker C–H···O interactions, similar to those observed in Compound I.
Software Utilization :
- Structural refinements for related compounds heavily rely on the SHELX suite (e.g., SHELXL for refining displacement parameters and SHELXS for structure solution) . ORTEP-III and WinGX are critical for visualizing anisotropic displacement ellipsoids and molecular packing .
Notes
Structural Analysis Tools : The SHELX programs (SHELXL, SHELXS) are indispensable for refining coumarin derivatives, particularly for handling partial occupancies (e.g., chlorine in Compound I) and anisotropic displacement parameters . WinGX and ORTEP-III facilitate geometry calculations and high-quality graphical outputs .
Limitations: Direct data on this compound are scarce; comparisons rely on structurally analogous compounds. Experimental validation of its crystallographic and pharmacological properties is recommended.
Synthetic Considerations: The propanoate ester group may necessitate tailored reaction conditions (e.g., acid-catalyzed esterification) compared to ether-linked coumarins.
Biological Activity
Methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate, a compound derived from the coumarin family, has been studied for its various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C15H16O5
Molecular Weight: 276.29 g/mol
CAS Number: 843621-27-2
IUPAC Name: this compound
Antimicrobial Activity
Research has shown that derivatives of coumarin compounds exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated effectiveness against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Antitumor Properties
This compound has been evaluated for its antitumor effects. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest in the G2/M phase . A notable study reported that related coumarin derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.024 µM against HeLa cells, indicating potent anticancer activity .
Anti-inflammatory Effects
Coumarin derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), contributing to its therapeutic potential in inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: Many coumarin derivatives act as inhibitors of enzymes involved in inflammatory and cancer pathways.
- Cell Cycle Modulation: The compound may interfere with cell cycle progression, particularly affecting the transition from G1 to S phase, which is crucial for cancer cell proliferation.
- Oxidative Stress Reduction: Some studies indicate that these compounds can enhance antioxidant defenses, thereby reducing oxidative stress in cells .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI demonstrated that a series of coumarin derivatives exhibited strong antimicrobial activity against various pathogens, with some compounds showing better efficacy than established antibiotics .
- Antitumor Activity : Another research highlighted the synthesis of coumarin-based compounds that displayed significant antitumor effects across multiple cancer cell lines, suggesting broad-spectrum applicability in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
